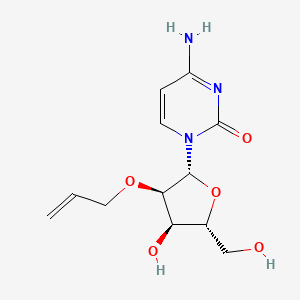![molecular formula C5H11BF3KSi B8133576 potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide](/img/structure/B8133576.png)
potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to facilitate the desired chemical transformations.
Catalysts and Reagents: Various catalysts and reagents are employed to enhance the reaction rates and selectivity. Common reagents include acids, bases, and oxidizing or reducing agents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors that can handle significant volumes of reactants and products.
Automation: Implementing automated systems to monitor and control reaction parameters, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound typically require:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs or treatments.
Industry: Utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mécanisme D'action
The mechanism of action of potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.
Pathways: By modulating these targets, this compound can influence various biochemical pathways, leading to its observed effects.
Propriétés
IUPAC Name |
potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3Si.K/c1-10(2,3)5-4-6(7,8)9;/h4-5H,1-3H3;/q-1;+1/b5-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYVNZIMJGXGQY-FXRZFVDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C[Si](C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/[Si](C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3KSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B8133530.png)







![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B8133567.png)

